4-(5-Methyl-4-nitro-1H-pyrazol-1-YL)butanoic acid
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Overview
Description
4-(5-Methyl-4-nitro-1H-pyrazol-1-YL)butanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
The synthesis of 4-(5-Methyl-4-nitro-1H-pyrazol-1-YL)butanoic acid typically involves the cyclization of appropriate precursors. One common method involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
4-(5-Methyl-4-nitro-1H-pyrazol-1-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen, palladium on carbon (for reduction), and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(5-Methyl-4-nitro-1H-pyrazol-1-YL)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism by which 4-(5-Methyl-4-nitro-1H-pyrazol-1-YL)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-(5-Methyl-4-nitro-1H-pyrazol-1-YL)butanoic acid can be compared with other pyrazole derivatives such as 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid . While both compounds share a pyrazole core, their substituents and functional groups differ, leading to variations in their chemical reactivity and biological activities. The presence of the butanoic acid moiety in this compound imparts unique properties that distinguish it from other similar compounds .
Properties
CAS No. |
1006951-07-0 |
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Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4-(5-methyl-4-nitropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C8H11N3O4/c1-6-7(11(14)15)5-9-10(6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13) |
InChI Key |
BODURRXQXKPWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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